Benzyl-[1-(4-bromophenyl)-cyclopropyl]-methylamine
Overview
Description
Scientific Research Applications
Antimicrobial and Antioxidant Applications
- Monoterpenes as Antimicrobial Agents : A review on monoterpenes, including p-Cymene, discusses their antimicrobial properties, which could be relevant to the broader category of compounds like Benzyl-[1-(4-bromophenyl)-cyclopropyl]-methylamine due to their potential biological activity. Monoterpenes show promising effects against communicable diseases and could be functionalized in biomaterials and nanomaterials for healthcare applications (Marchese et al., 2017).
Applications in Organic Synthesis
- Synthesis of Organic Compounds : Another study details a practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing non-steroidal anti-inflammatory drugs. This highlights the utility of halogenated aromatic compounds in synthesizing medically relevant materials, suggesting potential synthetic pathways that could involve this compound (Qiu et al., 2009).
Ethylene Inhibition in Agriculture
- 1-Methylcyclopropene (1-MCP) on Fruits and Vegetables : The role of 1-MCP, a cyclopropyl group-containing compound, in inhibiting ethylene perception in fruits and vegetables illustrates the agricultural applications of cyclopropyl derivatives. This could imply potential research avenues for this compound in post-harvest technology to improve storage and longevity of produce (Watkins, 2006).
Environmental and Health Impact
- Synthetic Phenolic Antioxidants : A study on synthetic phenolic antioxidants (SPAs) discusses their widespread use, environmental occurrence, human exposure, and toxicity. While not directly related, the environmental and health impacts of chemical compounds, including potential toxicity, are crucial considerations in researching and applying any chemical substances, including this compound (Liu & Mabury, 2020).
Safety and Hazards
properties
IUPAC Name |
N-benzyl-1-(4-bromophenyl)-N-methylcyclopropan-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN/c1-19(13-14-5-3-2-4-6-14)17(11-12-17)15-7-9-16(18)10-8-15/h2-10H,11-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVJMANIHKIDWSG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2(CC2)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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